9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
The compound 9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.
Substitution Reactions:
Amidation: The carboxamide group is introduced via an amidation reaction, often using reagents like carbodiimides to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the carbonyl group in the purine ring.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced purine derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its derivatives are explored for use in organic electronics and photonics.
Biology
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Signal Transduction: It can modulate signaling pathways in cells.
Medicine
Drug Development:
Diagnostics: Used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in developing agrochemicals.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It binds to specific proteins and enzymes, altering their activity.
Pathways Involved: It can influence pathways such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(3,4-dichlorophenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness
- Functional Groups : The presence of both hydroxy and methoxy groups on the phenyl ring makes it unique.
- Biological Activity : Its specific substitutions confer distinct biological activities compared to similar compounds.
9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , covering its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5O4/c1-30-12-4-2-3-9(15(12)27)17-23-13(16(22)28)14-18(25-17)26(19(29)24-14)8-5-6-10(20)11(21)7-8/h2-7,27H,1H3,(H2,22,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDMIOVOLQIBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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